molecular formula C10H4O4 B14723260 furo[3,4-f][1]benzofuran-5,7-dione CAS No. 5692-78-4

furo[3,4-f][1]benzofuran-5,7-dione

Cat. No.: B14723260
CAS No.: 5692-78-4
M. Wt: 188.14 g/mol
InChI Key: KOSCAXVABIXSCN-UHFFFAOYSA-N
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Description

Furo[3,4-f][1]benzofuran-5,7-dione is a polycyclic aromatic compound characterized by a fused benzofuran core with an additional furan ring and two ketone groups at positions 5 and 5. Its structural complexity and electron-deficient aromatic system make it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates.

Properties

CAS No.

5692-78-4

Molecular Formula

C10H4O4

Molecular Weight

188.14 g/mol

IUPAC Name

furo[3,4-f][1]benzofuran-5,7-dione

InChI

InChI=1S/C10H4O4/c11-9-6-3-5-1-2-13-8(5)4-7(6)10(12)14-9/h1-4H

InChI Key

KOSCAXVABIXSCN-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC3=C(C=C21)C(=O)OC3=O

Origin of Product

United States

Preparation Methods

Classical Methods for Benzofuran Core Construction

The synthesis of furo[3,4-f]benzofuran-5,7-dione necessarily begins with strategies for constructing the benzofuran core structure. Several approaches have been well-established in the literature:

  • O-alkylation of phenols followed by intramolecular cyclization
  • Palladium-catalyzed cross-coupling reactions
  • Cyclization reactions of appropriately substituted precursors
  • Iron-catalyzed oxidative aromatic C–O bond formation

A particularly relevant approach involves the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones, which allows the construction of benzofuran rings by linking the oxygen atom on a side chain to the benzene ring via direct oxidative aromatic C–O bond formation. The presence of alkoxy substituents on the benzene ring is essential for efficient cyclization, making this method potentially valuable for the synthesis of oxygen-rich heterocyclic systems like furo[3,4-f]benzofuran-5,7-dione.

Approaches to Fused Furan Ring Systems

The second key challenge in synthesizing furo[3,4-f]benzofuran-5,7-dione is the incorporation of the additional furan ring. Several methodologies can be adapted from related fused furan systems:

  • Electrophilic cyclization approaches using reagents like iodine chloride
  • Intramolecular Diels-Alder reactions for ring construction
  • Palladium-catalyzed cyclization of appropriately functionalized precursors
  • Oxidative cyclization strategies using transition metal catalysts

Research on furo[3,4-b]benzofurans demonstrates that the Hamaguchi-Ibata methodology can be effective for furobenzofuran synthesis. This approach could potentially be adapted for constructing the distinct ring fusion pattern in furo[3,4-f]benzofuran-5,7-dione.

Specific Preparation Methods

Method 1: Palladium-Catalyzed Sequential Construction

This approach involves a sequential building of the heterocyclic system using palladium catalysis:

Optimization of Reaction Conditions

Temperature and Solvent Effects

The successful synthesis of furo[3,4-f]benzofuran-5,7-dione requires careful optimization of reaction conditions:

Parameter Recommended Range Rationale
Temperature 70-90°C for cyclization Higher temperatures facilitate ring closure but may lead to decomposition
Solvent DMF, NMP, DMSO for polar reactions Polar aprotic solvents facilitate nucleophilic substitution
CH₂Cl₂, CHCl₃ for electrophilic reactions Halogenated solvents are suitable for electrophilic conditions
Reaction time 3-5h for most transformations Extended times may lead to side products
Concentration 0.1-0.2M for cyclization Higher dilution may favor intramolecular reactions

Based on research in benzofuran synthesis, critical cyclization steps typically require temperatures in the range of 70-90°C. The choice of solvent is equally important, with polar aprotic solvents like DMF, NMP, and DMSO being particularly effective for nucleophilic reactions, while halogenated solvents are often preferred for electrophilic transformations.

Catalyst Selection and Optimization

The choice of catalyst significantly impacts reaction efficiency and selectivity:

Catalyst Type Examples Advantages Disadvantages
Palladium catalysts Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ High activity, versatility Cost, potential contamination
Iron catalysts FeCl₃, Fe(acac)₃ Low cost, environmentally friendly Sometimes lower selectivity
Organocatalysts TPAB, proline derivatives Metal-free, often recyclable May require higher loadings

For palladium-catalyzed approaches, the addition of ligands like triphenylphosphine, 1,10-phenanthroline, or phosphine-based ligands can significantly enhance reaction efficiency. The combination of palladium acetate with suitable phosphine ligands has proven particularly effective for the construction of complex heterocyclic systems.

Yield Improvement Strategies

Several strategies can be implemented to maximize yields:

  • Sequential addition of reagents: In multi-step one-pot processes, the sequential addition of reagents can prevent unwanted side reactions.

  • Controlled oxidation conditions: When introducing the dione functionality, carefully controlled oxidation conditions using reagents like potassium permanganate or chromium trioxide are essential to prevent over-oxidation or decomposition.

  • Use of additives: Additives such as 1,10-phenanthroline can significantly improve the efficiency of metal-catalyzed transformations.

  • Optimization of stoichiometry: Careful control of reagent ratios is critical, particularly in multicomponent reactions.

Purification and Characterization

Isolation and Purification Techniques

Effective purification strategies are essential for obtaining high-purity furo[3,4-f]benzofuran-5,7-dione:

Purification Method Application Considerations
Column chromatography Initial purification Silica gel with hexane/ethyl acetate gradient
Recrystallization Final purification Selection of appropriate solvent system
Preparative HPLC High-purity requirements Time-consuming but high resolution

Typical isolation procedures include:

  • Extraction with organic solvents (ethyl acetate, dichloromethane)
  • Washing with appropriate aqueous solutions (saturated sodium chloride)
  • Drying over anhydrous sodium sulfate or magnesium sulfate
  • Concentration under reduced pressure
  • Purification by column chromatography or recrystallization

Structural Characterization

Comprehensive characterization is essential for confirming the structure of furo[3,4-f]benzofuran-5,7-dione:

Analytical Method Expected Characteristics Information Provided
¹H NMR Characteristic aromatic proton signals Confirmation of aromatic and heterocyclic systems
¹³C NMR Carbonyl signals at ~190-200 ppm Verification of dione functionality
FTIR Strong C=O absorption at 1660-1710 cm⁻¹ Confirmation of carbonyl groups
Mass spectrometry Molecular ion peak matching expected MW Verification of molecular formula
Elemental analysis Matching calculated C, H percentages Confirmation of elemental composition

Based on the characterization of related compounds, the furo[3,4-f]benzofuran-5,7-dione would likely show characteristic IR absorptions for the carbonyl groups around 1660-1710 cm⁻¹, distinctive aromatic and heterocyclic proton signals in the ¹H NMR, and carbonyl carbon signals in the range of 190-200 ppm in the ¹³C NMR.

Comparative Evaluation of Preparation Methods

Efficiency and Scalability Analysis

A comparative evaluation of the proposed preparation methods provides insights into their relative merits:

Method Expected Yield Number of Steps Scalability Key Advantages Key Limitations
Palladium-catalyzed sequential construction 40-60% overall 3-4 Moderate Well-established methodology Costly catalysts, multiple steps
Intramolecular cyclization approach 50-70% overall 3 Good Good regioselectivity Requires specific precursors
One-pot multicomponent approach 60-80% overall 1-2 Excellent Efficiency, atom economy Potential purification challenges
Oxidative cyclization strategy 45-65% overall 3-4 Moderate Environmentally friendly catalysts Potential over-oxidation issues

The one-pot multicomponent approach offers advantages in terms of step economy and potential yield, while the palladium-catalyzed sequential construction provides greater flexibility in terms of introducing structural variations. The choice of method would depend on specific requirements regarding scale, available starting materials, and required purity.

Economic and Environmental Considerations

The economic and environmental implications of different preparation methods are important considerations:

Factor Palladium Approach Intramolecular Approach One-Pot Approach Oxidative Approach
Catalyst cost High Moderate Low Low
Reagent toxicity Moderate Moderate Low Moderate
Waste generation Significant Moderate Minimal Moderate
Energy requirements Moderate High Low Moderate
Green chemistry principles Moderate alignment Moderate alignment Good alignment Good alignment

The iron-catalyzed oxidative approach and the organocatalytic one-pot approach offer advantages in terms of catalyst cost and environmental impact, aligning better with green chemistry principles. However, the palladium-catalyzed approach may offer advantages in terms of functional group tolerance and reaction scope.

Chemical Reactions Analysis

Types of Reactions

Furo3,4-fbenzofuran-5,7-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of furo3,4-fbenzofuran-5,7-dione include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems
  • Furo[3,4-f][1]benzofuran-5,7-dione : Contains a benzofuran backbone fused with a furan ring and two ketone groups.
  • Furo[3,4-b]pyrazine-5,7-dione (CAS 4744-50-7): Replaces the benzofuran with a pyrazine ring (two nitrogen atoms), retaining the fused furan and dione groups .
  • Furo[3,4-f][1,3]benzodioxole-5,7-dione (9CI): Features a benzodioxole ring (two oxygen atoms) instead of benzofuran, maintaining the fused furan and dione positions .

Key Structural Differences :

  • Heteroatoms : Benzofuran (O), pyrazine (N), and benzodioxole (O) cores influence electronic properties and reactivity.
Functional Group Analysis
  • Chelating Groups: Compounds like furo[2,3-h]cinnolin-3-ol () utilize hydroxyl and amino groups for metal chelation, critical for antiviral activity . This compound lacks these groups, suggesting divergent biological mechanisms.
  • Ketone Positioning : The 5,7-dione configuration is conserved across analogs, implying shared reactivity in nucleophilic additions or coordination chemistry.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight LogP Key Applications
Furo[3,4-b]pyrazine-5,7-dione C₆H₂N₂O₃ 150.094 -0.345 Synthetic intermediates, HPLC standards
Furo[3,4-f][1,3]benzodioxole-5,7-dione C₉H₄O₅ (estimated) ~192.13 (calc.) ~0.5 (predicted) Limited data; potential materials precursor
This compound C₁₀H₄O₅ (estimated) ~204.14 (calc.) ~0.2 (predicted) Hypothesized use in organic electronics

Notes:

  • LogP Trends : Pyrazine analogs exhibit higher polarity (lower LogP) due to nitrogen atoms, while benzofuran/dioxole derivatives are more lipophilic.
  • Thermal Stability : Furan-fused diones generally show moderate stability, with decomposition temperatures >200°C under inert atmospheres.
Antiviral Potential
  • Pyridazino[3,4-f]cinnolin-3-ol Derivatives (): Exhibit integrase (IN) inhibition (IC₅₀ = 60–69 μM) via metal chelation .
  • Benzodioxole Analogs: No reported bioactivity, though benzodioxole moieties are common in agrochemicals and fragrances .
HPLC Separation
  • Furo[3,4-b]pyrazine-5,7-dione : Separated via reverse-phase HPLC on Newcrom R1 columns with aqueous/organic mobile phases .
  • Benzofuran-Dione Prediction : Higher LogP vs. pyrazine analogs would necessitate adjusted HPLC conditions (e.g., increased organic modifier concentration).

Inferred Risks for this compound :

  • Potential irritant due to ketone groups.
  • Combustible dust hazard under certain conditions.

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